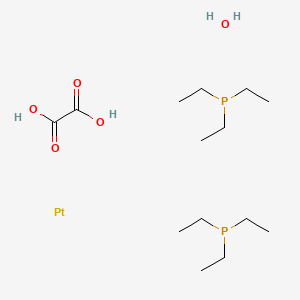
Bis(dibutyldithiocarbamato-S,S')cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dibutyldithiocarbamato-S,S’)cobalt is a coordination compound with the chemical formula C18H36CoN2S4 It is known for its distinctive structure, where cobalt is coordinated with two dibutyldithiocarbamate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(dibutyldithiocarbamato-S,S’)cobalt typically involves the reaction of cobalt salts with dibutyldithiocarbamate ligands. One common method is to react cobalt(II) chloride with sodium dibutyldithiocarbamate in an aqueous solution. The reaction is usually carried out at room temperature, and the product is precipitated out of the solution, filtered, and purified.
Industrial Production Methods
While specific industrial production methods for bis(dibutyldithiocarbamato-S,S’)cobalt are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(dibutyldithiocarbamato-S,S’)cobalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of cobalt(III) complexes.
Reduction: It can also be reduced, although this is less common.
Substitution: Ligand substitution reactions can occur, where the dibutyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands in excess and appropriate solvents.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(I) complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Bis(dibutyldithiocarbamato-S,S’)cobalt has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of materials with specific properties, such as semiconductors and magnetic materials.
Mécanisme D'action
The mechanism by which bis(dibutyldithiocarbamato-S,S’)cobalt exerts its effects depends on the specific application. In catalytic processes, the cobalt center plays a crucial role in facilitating the reaction. The dibutyldithiocarbamate ligands can stabilize the cobalt center and influence its reactivity. The molecular targets and pathways involved vary depending on the specific reaction or application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(dibutyldithiocarbamato-S,S’)copper
- Bis(dibutyldithiocarbamato-S,S’)nickel
- Bis(dibutyldithiocarbamato-S,S’)zinc
Comparison
Bis(dibutyldithiocarbamato-S,S’)cobalt is unique due to the specific properties imparted by the cobalt center. Compared to its copper, nickel, and zinc analogs, the cobalt compound may exhibit different reactivity and stability. These differences can be attributed to the varying electronic configurations and coordination chemistry of the metal centers.
Propriétés
Numéro CAS |
14591-57-2 |
|---|---|
Formule moléculaire |
C18H36CoN2S4 |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
cobalt(2+);N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/2C9H19NS2.Co/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
BDCVQFMEJUHADG-UHFFFAOYSA-L |
SMILES canonique |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)









![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
